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Acetonitrile;trifluoroborane

Cat. No.: B1354354
CAS No.: 420-16-6
M. Wt: 108.86 g/mol
InChI Key: MEMUCXUKCBNISQ-UHFFFAOYSA-N
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Description

Significance of Boron Trifluoride Adducts in Contemporary Chemistry

Boron trifluoride (BF₃) is a potent Lewis acid, meaning it is an electron-pair acceptor. acs.orglibretexts.org This characteristic allows it to form stable complexes, known as adducts, with a wide variety of Lewis bases (electron-pair donors). acs.orgwikipedia.org These adducts are crucial in many chemical transformations. The formation of an adduct with a Lewis base moderates the reactivity of BF₃, making it easier to handle and more selective in its catalytic applications. mdpi.com

The strength of the bond between boron trifluoride and the Lewis base can be quantified, providing a scale for Lewis basicity. libretexts.org The enthalpy change during the formation of these adducts is a key measure of this interaction. libretexts.orgmdpi.com Boron trifluoride adducts are instrumental in a vast array of organic reactions, including polymerization, isomerization, acylation, alkylation, and esterification. wikipedia.org The specific nature of the Lewis base in the adduct can fine-tune the catalytic activity, allowing for a broad spectrum of chemical transformations. mdpi.combohrium.com

Historical Context of Acetonitrile (B52724);trifluoroborane in Lewis Acid Chemistry

The study of Lewis acids and bases dates back to 1923, with G.N. Lewis's generalized theory of acids and bases based on electron pairs. libretexts.org Boron trifluoride was quickly recognized as a classic and versatile Lewis acid. acs.orgwikipedia.org Early research focused on understanding the fundamental interactions between BF₃ and various donors. acs.org

The relative Lewis acidity of boron trihalides (BF₃, BCl₃, BBr₃) has been a subject of extensive study, with the trend often depending on the nature of the Lewis base. nih.gov For instance, with strong bases like ammonia, the acidity increases from BF₃ to BBr₃, a trend attributed to the energy required to change the geometry of the boron trihalide upon forming the adduct. nih.gov The interaction between acetonitrile and strong acids has also been a subject of investigation, revealing the formation of a variety of complex structures. rsc.org

Scope of Academic Research on Acetonitrile;trifluoroborane

Academic research on this compound covers its synthesis, chemical properties, and diverse applications. It is recognized primarily as a catalyst in organic synthesis. lookchem.com

Synthesis: The preparation of this compound can be achieved through several methods. One industrial method involves reacting boric acid with fuming sulfuric acid (oleum) to produce diboron (B99234) trioxide, which is then fluorinated with hydrogen fluoride (B91410) gas to generate boron trifluoride. This gas is subsequently complexed with acetonitrile. Another method involves stirring a mixture of 20% oleum, boron anhydride, and fluorite at 130°C and then introducing it into acetonitrile. lookchem.comchemicalbook.comchembk.com A method for producing a solid form of the complex involves the gas-phase reaction of boron trifluoride (generated from boric acid and anhydrous hydrofluoric acid) with acetonitrile, followed by crystallization at a lower temperature. google.com

Catalytic Applications: A significant area of research focuses on its use as a catalyst. For example, it has been shown to be highly effective in the synthesis of cephalosporin (B10832234) antibiotic intermediates, where it can significantly reduce reaction times and increase product yields. A patented method highlights the use of the solid complex as a catalyst in the synthesis of these intermediates, noting that the solid form is convenient for metering and transport and has a high boron trifluoride content. google.com

Electrochemical Applications: Recent studies have explored the role of this compound in electrochemistry. It has been found to modify the electrochemical properties of certain organic compounds, suggesting potential applications in the development of new electrochemical sensors or batteries.

Structural and Bonding Studies: The vibrational spectra and bonding characteristics of this compound have been the subject of detailed spectroscopic and computational analysis. acs.org These studies provide fundamental insights into the nature of the donor-acceptor bond between the acetonitrile ligand and the boron trifluoride moiety. acs.orgacs.org

Properties of this compound

Property Value
Molecular Formula C₂H₃BF₃N nih.gov
Molecular Weight 108.86 g/mol nih.gov
Physical State Liquid at room temperature
Boiling Point 85.5℃ at 101.325kPa lookchem.comchemicalbook.com
Density 0.87-0.88 g/mL at 20 °C chemicalbook.com
Flash Point 10 °C lookchem.comchemicalbook.com
CAS Number 420-16-6 cymitquimica.com

Research Findings on Catalytic Efficiency

Application Catalyst Reaction Time (hours) Yield (%) Reference
Cephalosporin Intermediate Synthesis Traditional 6 60
Cephalosporin Intermediate Synthesis This compound 2 85

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2H3BF3N B1354354 Acetonitrile;trifluoroborane CAS No. 420-16-6

Properties

IUPAC Name

acetonitrile;trifluoroborane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H3N.BF3/c1-2-3;2-1(3)4/h1H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEMUCXUKCBNISQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(F)(F)F.CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H3BF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30472978
Record name Acetonitrile--trifluoroborane (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30472978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

108.86 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

420-16-6
Record name Acetonitrile--trifluoroborane (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30472978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Boron, (acetonitrile)trifluoro-, (T-4)
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Synthetic Methodologies and Preparation Routes for Acetonitrile;trifluoroborane

Direct Complexation Approaches for Acetonitrile (B52724);trifluoroborane Synthesis

The most fundamental route to Acetonitrile;trifluoroborane involves the direct combination of its two constituent components. This can be performed in both the gas and solution phases.

The gas-phase synthesis involves the generation of boron trifluoride (BF₃) gas, which is then brought into contact with acetonitrile. A common industrial method for producing BF₃ gas involves the reaction of boric acid with anhydrous hydrofluoric acid, using a dehydrating agent like sulfur trioxide or fuming sulfuric acid. google.comguidechem.com The generated BF₃ gas is often purified by passing it through sulfuric acid to remove impurities before the complexation step. guidechem.comgoogle.com Computational studies have been performed in the gas phase to determine the strength of the boron-acetonitrile bond, providing theoretical insights into the stability of the complex. researchgate.netacs.org

In laboratory and industrial settings, the solution-phase synthesis is more common. This method involves bubbling the purified boron trifluoride gas through liquid acetonitrile. google.comgoogle.com The reaction is a direct complexation where the nitrogen atom of acetonitrile donates a pair of electrons to the electron-deficient boron atom of BF₃. The resulting product is often available commercially as a solution. chemimpex.com One preparative method describes reacting 20% oleum, boron anhydride, and fluorite at 130°C to generate BF₃, which is then passed into acetonitrile to form the complex. chemdad.com This adduct is a versatile and powerful Lewis acid catalyst used in various organic reactions, including alkylation, acylation, and polymerization. chemimpex.com

Advanced Synthetic Strategies for this compound Adducts

To enhance the efficiency of the synthesis, significant research has focused on optimizing the reaction conditions and understanding the influence of the solvent medium on the adduct formation.

The yield and purity of the final product are sensitive to the reaction conditions. For instance, preheating acetonitrile to 60°C before introducing the boron trifluoride gas is a specified step in some procedures. guidechem.comgoogle.com The complexation temperature is also a critical parameter, with protocols specifying it be maintained between 70-80°C to ensure the reaction proceeds efficiently. google.com The purity of the final complex is enhanced by using high-purity reagents and ensuring the purification of the intermediate boron trifluoride gas. heyigasglobal.com The goal of these optimizations is to produce a stable product with a high content of boron trifluoride, which is crucial for its application as a catalyst. google.com

ParameterOptimized ConditionSource
Acetonitrile TemperaturePreheating to 60°C guidechem.comgoogle.com
Complexation TemperatureMaintained at 70-80°C google.com
BF₃ Gas PurityPurified through sulfuric acid guidechem.comgoogle.com

The choice of solvent can have a considerable impact on the formation and stability of Lewis acid adducts. While the direct synthesis of this compound often uses acetonitrile itself as the reaction medium, studies on related BF₃ adducts highlight the importance of the solvent environment. The solvent effect has been shown to be sizeable when comparing gas-phase enthalpies with those measured in solvents like dichloromethane (B109758) (DCM). mdpi.com For solubility reasons, solvents such as DCM or 1,2-dichloroethane (B1671644) (DCE) are sometimes necessary for studying these adducts, as they are often poorly soluble in low-polarity solvents. mdpi.com Acetonitrile has been noted as a "greener" solvent choice compared to others like dichloromethane and benzene (B151609) in different reaction contexts. scielo.br Computational studies often employ a dielectric solvent model to account for the influence of the solvent on the complex's stability and properties. researchgate.netacs.org

SolventRelevance/ObservationSource
AcetonitrileActs as both reactant and solvent; considered a "greener" option. google.comscielo.br
Dichloromethane (DCM)Used in studies to measure adduct formation enthalpies due to solubility. mdpi.com
1,2-dichloroethane (DCE)Used for solubility purposes in the study of BF₃ adducts. mdpi.com

Preparation of Solid-State this compound Complexes

For ease of transport, storage, and metering, a solid form of the complex is often desirable. google.com The preparation of the solid-state complex is achieved by crystallizing the product from the reaction solution. This is typically accomplished by lowering the temperature of the reaction liquid after the complexation of BF₃ gas with acetonitrile is complete. google.com One patented method describes a process where the reaction solution is circulated between the complexing container and a filter, with the filter temperature maintained 8-15°C lower than the reaction temperature to induce crystallization. google.com This process yields a solid product with a high boron trifluoride content, reported to be between 58% and 63% by weight, making it a stable and convenient form for industrial applications. google.com

Coordination Chemistry and Adduct Formation of Acetonitrile;trifluoroborane

Lewis Acidity of Trifluoroborane in Acetonitrile (B52724) Adduct Formation

Boron trifluoride is a potent Lewis acid, a characteristic defined by its capacity to accept a pair of electrons. This acidity stems from the electronic structure of the boron atom, which possesses an empty 2p orbital, making it highly electrophilic. In the formation of the Acetonitrile;trifluoroborane adduct, the lone pair of electrons on the nitrogen atom of acetonitrile coordinates to the electron-deficient boron center of BF₃.

An interesting aspect of boron trihalide Lewis acidity is the observed trend, which is often contrary to what electronegativity alone would predict. While fluorine is the most electronegative halogen, BF₃ is a weaker Lewis acid compared to boron trichloride (B1173362) (BCl₃) and boron bromide (BBr₃). This phenomenon is attributed to the significant π-backbonding between the fluorine lone pairs and the empty p-orbital of the boron atom in the planar BF₃ molecule. This backbonding partially alleviates the electron deficiency of the boron center. Upon adduct formation, the geometry at the boron atom changes from trigonal planar to tetrahedral, and this stabilizing π-interaction is significantly reduced. The energy required for this geometric and electronic reorganization is greater for BF₃ than for BCl₃ or BBr₃, where π-backbonding is less effective. Consequently, the acceptor power toward acetonitrile follows the order BBr₃ > BCl₃ > BF₃. cdnsciencepub.com

Structural Analysis of the N-B Dative Bond in this compound

The formation of the adduct between acetonitrile and boron trifluoride is characterized by the creation of a dative covalent bond between the nitrogen and boron atoms (N→B). This bond is formed by the donation of the nitrogen lone pair into the empty p-orbital of the boron atom.

Structural studies of related haloacetonitrile-boron trifluoride complexes provide significant insight into the geometry of the CH₃CN·BF₃ adduct. researchgate.net Computational studies of the gas-phase structure of CH₃CN·BF₃ and its derivatives indicate that the B-N dative bonds are relatively weak and long. researchgate.net However, in the solid state, the intermolecular forces within the crystal lattice lead to a significant contraction of this bond. X-ray crystallography on singly halogenated derivatives (X-CH₂CN-BF₃) shows that the solid-state B-N distances are consistently short, around 1.65 Å. researchgate.net This suggests a much stronger interaction in the condensed phase compared to the gas phase. The solid-state IR spectrum for related complexes further supports a structure with a strong dative bond. researchgate.net

Upon complexation, the geometry of the BF₃ moiety changes from trigonal planar to a pyramidal, tetrahedral-like arrangement, a direct consequence of the rehybridization of the boron atom from sp² to sp³.

Adduct Stability and Dissociation Dynamics in Solution

The this compound adduct exhibits considerable stability in solution, although a dynamic equilibrium exists between the coordinated complex and the free Lewis acid and base. Infrared spectroscopy studies of CH₃CN·BX₃ complexes in nitrobenzene (B124822) solution have shown that they are only slightly dissociated, with dissociation estimated at less than 5%. cdnsciencepub.com This indicates a strong interaction and a high formation constant for the adduct in this solvent.

Despite this stability, the acetonitrile ligand can be labile. The dynamic nature of the N-B bond means that exchange reactions can occur. For instance, in the presence of a stronger Lewis base, the acetonitrile molecule can be displaced. Similarly, studies on other borane (B79455) adducts have shown that acetonitrile ligands are labile and can sometimes be removed simply by evaporation, highlighting the reversible nature of the adduct formation. acs.org The rate of dissociation is a key factor in the utility of such adducts as catalysts, as the release of the Lewis acid is often required for catalytic activity.

Enthalpies of Adduct Formation between Boron Trifluoride and Lewis Bases, including Acetonitrile

The strength of the Lewis acid-base interaction can be quantified by measuring the enthalpy of adduct formation (ΔH). This thermodynamic value provides a direct measure of the bond strength. Calorimetric studies are often performed in a non-coordinating or weakly coordinating solvent, such as dichloromethane (B109758) (DCM), to measure the heat released during the reaction.

The enthalpy of adduct formation between gaseous boron trifluoride and various Lewis bases in dichloromethane solution has been a subject of detailed study. These measurements form the basis of the BF₃ affinity scale, a quantitative measure of Lewis basicity. nih.gov For acetonitrile, the experimental enthalpy of adduct formation with BF₃ in DCM has been determined to be -60.4 ± 0.5 kJ mol⁻¹.

Table 1: Experimental Enthalpies of Adduct Formation with BF₃ in Dichloromethane Solution

Lewis BaseFormulaEnthalpy of Formation (-ΔH in kJ mol⁻¹)
AcetonitrileCH₃CN60.4 ± 0.5
Pyridine (B92270)C₅H₅N128.1 ± 0.5
Trimethylamine (B31210)(CH₃)₃N139.5 ± 1.8

Data sourced from high-level ab initio studies and experimental measurements.

Comparative Studies with Other Boron Trifluoride Adducts

Comparing the properties of the this compound adduct with those formed with other Lewis bases provides valuable context for its stability and reactivity. As shown in the table above, nitrogen bases such as pyridine and trimethylamine form significantly more stable adducts with BF₃ than acetonitrile does, as evidenced by their much larger negative enthalpies of formation.

The experimental data reveals the following order of Lewis basicity toward boron trifluoride: Trimethylamine > Pyridine > Acetonitrile. This trend can be explained by the hybridization of the nitrogen atom in each base. In trimethylamine, the nitrogen is sp³ hybridized, and its lone pair is readily available for donation. In pyridine, the nitrogen is sp² hybridized; its lone pair is more tightly held than in trimethylamine due to the greater s-character of the orbital. In acetonitrile, the nitrogen atom is sp hybridized, making its lone pair the least basic as it is held most closely to the nucleus.

Furthermore, comparative studies extend to other boron trihalides. As discussed previously, the Lewis acidity toward acetonitrile increases down the halogen group: BF₃ < BCl₃ < BBr₃. cdnsciencepub.com This is confirmed by various spectroscopic and thermodynamic measurements, which consistently show stronger interactions and greater adduct stability with the heavier boron trihalides. cdnsciencepub.com

Computational and Theoretical Investigations of Acetonitrile;trifluoroborane

Molecular Dynamics Simulations in Acetonitrile-Based Systems

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. While numerous MD studies have focused on pure liquid acetonitrile (B52724) or its mixtures with other solvents and ions, specific MD simulations detailing the dynamic behavior of the Acetonitrile;trifluoroborane adduct are less common in the literature. ucl.ac.ukresearchgate.netumd.edumdpi.com

However, the principles from existing simulations of solutes in acetonitrile can be extended to understand how the CH₃CN-BF₃ complex would behave. researchgate.net An MD simulation of this system would typically involve:

Force Field Parameterization: Developing a classical force field that accurately describes the intramolecular (bonds, angles, dihedrals) and intermolecular (van der Waals, electrostatic) interactions of the adduct and the surrounding acetonitrile solvent molecules.

System Setup: Placing one or more adduct molecules in a simulation box filled with acetonitrile molecules at a specified temperature and pressure to mimic bulk liquid conditions.

Simulation: Solving Newton's equations of motion for all particles in the system over a period of nanoseconds or longer.

Such simulations could provide insights into the solvation structure, revealing how the solvent molecules arrange themselves around the polar adduct. They could also be used to calculate transport properties like the diffusion coefficient of the adduct in acetonitrile and to study the dynamics of the B-N bond and the rotational and translational motion of the entire complex.

Theoretical Predictions of Reactivity and Interaction Mechanisms

The formation of the this compound adduct is a quintessential example of a donor-acceptor interaction, which can be explained using Frontier Molecular Orbital (FMO) theory. The reaction involves the interaction between the Highest Occupied Molecular Orbital (HOMO) of the Lewis base (acetonitrile) and the Lowest Unoccupied Molecular Orbital (LUMO) of the Lewis acid (trifluoroborane).

HOMO of Acetonitrile: The HOMO of acetonitrile is primarily located on the nitrogen atom, corresponding to its lone pair of electrons. This orbital is the source of the electron donation.

LUMO of Trifluoroborane: The LUMO of BF₃ is a p-orbital centered on the electron-deficient boron atom. This orbital acts as the electron acceptor.

The interaction mechanism involves the donation of electron density from the nitrogen's HOMO into the boron's LUMO, forming a stable σ-bond. This charge transfer is a key feature of the adduct's formation and stability. Computational methods can visualize and quantify this charge transfer, showing a net flow of electron density from the acetonitrile moiety to the trifluoroborane moiety. This redistribution of charge makes the fluorine atoms more negative and the acetonitrile part more positive than in their free states.

Solvation Effects in Theoretical Models of this compound Interactions

The properties and stability of the this compound adduct can be significantly influenced by the solvent environment. Theoretical models account for these solvation effects in two primary ways:

Implicit Solvation Models: These models, such as the Polarized Continuum Model (PCM), treat the solvent as a continuous dielectric medium rather than individual molecules. researchgate.netmdpi.com This approach is computationally efficient and captures the bulk electrostatic effects of the solvent, which stabilize the polar adduct. Calculations of the enthalpy of formation in solution, as shown in Table 2, demonstrate that solvation significantly increases the stability of the adduct compared to the gas phase. researchgate.net For acetonitrile, the enthalpy of formation is nearly twice as large in DCM solution as in the gas phase. researchgate.net

Both approaches are essential for bridging the gap between theoretical gas-phase predictions and experimental results, which are most often obtained in solution. nih.gov

Spectroscopic Characterization and Advanced Analytical Methods for Acetonitrile;trifluoroborane

Vibrational Spectroscopy of Acetonitrile (B52724);trifluoroborane (IR, Raman)

The formation of the N-B dative bond in acetonitrile;trifluoroborane induces significant shifts in the vibrational frequencies of the parent molecules, which have been extensively studied using infrared (IR) and Raman spectroscopy. A comprehensive vibrational analysis by Swanson and Shriver provides a detailed assignment of the fundamental modes of the complex.

Upon coordination, the most notable change is the blue shift of the C≡N stretching frequency. In gaseous acetonitrile, this mode appears around 2267 cm⁻¹. In the adduct, it shifts to approximately 2377 cm⁻¹ in the Raman spectrum and 2379 cm⁻¹ in the IR spectrum. This increase is attributed to the kinematic coupling and electronic effects resulting from the nitrogen atom bonding to the boron atom.

Conversely, the B-F stretching frequencies experience a downward shift upon complexation. In free BF₃ (D₃h symmetry), the symmetric stretching mode (ν₁) is observed around 888 cm⁻¹ in the Raman spectrum, and the asymmetric stretching mode (ν₃) is around 1454 cm⁻¹ in the IR spectrum. In the C₃v symmetry of the adduct, these modes are altered. The symmetric BF₃ stretch (A₁) is observed at 738 cm⁻¹ (IR) and 734 cm⁻¹ (Raman), while the asymmetric BF₃ stretch (E) appears around 1150 cm⁻¹ (IR) and 1145 cm⁻¹ (Raman). The newly formed N-B stretching mode is assigned to a band at 633 cm⁻¹ in the IR spectrum.

Table 1: Selected Vibrational Frequencies (cm⁻¹) for this compound

Vibrational Mode Symmetry IR Frequency (cm⁻¹) Raman Frequency (cm⁻¹)
C≡N Stretch A₁ 2379 2377
CH₃ Symmetric Stretch A₁ 3012 3010
CH₃ Symmetric Deformation A₁ 1400 1398
C-C Stretch A₁ 938 936
BF₃ Symmetric Stretch A₁ 738 734
N-B Stretch A₁ 633 -
CH₃ Asymmetric Stretch E 3065 3065
CH₃ Asymmetric Deformation E 1465 1465
BF₃ Asymmetric Stretch E 1150 1145
CH₃ Rock E 1055 1055
CCN Bend E 400 400

Nuclear Magnetic Resonance (NMR) Spectroscopy of this compound

NMR spectroscopy is a powerful tool for characterizing the electronic environment of nuclei within a molecule. For this compound, ¹H, ¹³C, ¹¹B, and ¹⁹F NMR studies provide detailed information about the changes in electron density upon the formation of the dative bond.

The ¹H NMR spectrum of the adduct shows a single resonance for the methyl protons. Upon coordination to BF₃, a slight downfield shift is typically observed for these protons compared to free acetonitrile, indicating a deshielding effect due to the electron-withdrawing nature of the BF₃ group.

In the ¹³C NMR spectrum, both the methyl carbon and the nitrile carbon signals are affected by complexation. The nitrile carbon, being closer to the site of coordination, experiences a more significant change in its chemical shift. This shift reflects the altered electronic structure around the carbon atom upon the formation of the N-B bond.

The ¹¹B NMR chemical shift is highly sensitive to the coordination number and the nature of the substituents on the boron atom. In free, trigonal planar BF₃, the ¹¹B nucleus is significantly deshielded. Upon formation of the adduct with acetonitrile, the coordination environment of boron changes from trigonal planar (three-coordinate) to tetrahedral (four-coordinate). This change in geometry and the formation of the fourth bond results in a significant upfield shift in the ¹¹B NMR spectrum. The chemical shift for tetracoordinate boron in such adducts typically falls in the range of 0 to -20 ppm (relative to BF₃·OEt₂), which is a clear indication of successful complex formation.

Similar to ¹¹B NMR, ¹⁹F NMR spectroscopy is a sensitive probe for changes in the electronic environment around the fluorine atoms. In the this compound adduct, the three fluorine atoms are chemically equivalent, leading to a single resonance in the ¹⁹F NMR spectrum. The chemical shift of this resonance is different from that of free BF₃, reflecting the change from a trigonal planar to a tetrahedral geometry around the boron atom. The formation of the N-B bond increases the electron density on the boron atom, which in turn affects the shielding of the attached fluorine nuclei, typically causing an upfield shift compared to uncomplexed boron trifluoride.

Microwave Spectroscopy for Gas-Phase Structure Elucidation

Electron Density Studies in N-B Dative Bonds

The nature of the nitrogen-boron (N-B) dative bond in adducts like this compound has been a subject of theoretical and computational studies focusing on electron density distribution. nih.govresearchgate.net Advanced methods such as the Quantum Theory of Atoms in Molecules (AIM) and Electron Localization Function (ELF) analysis are employed to characterize this interaction. nih.govresearchgate.net

These studies analyze the topology of the electron density to quantify the degree of covalency and ionicity in the bond. The AIM theory examines the electron density (ρ) at the bond critical point (BCP) between the nitrogen and boron atoms. nih.gov A significant value of ρ at the BCP, along with a negative value of its Laplacian (∇²ρ), would indicate a shared-type (covalent) interaction. nih.gov However, for dative bonds, it is common to find features of both shared and closed-shell interactions. nih.gov

ELF analysis provides a picture of electron localization in the molecule. nih.gov In the case of the N-B bond, a bonding disynaptic attractor located between the N and B nuclei confirms the presence of a covalent bond. nih.gov The population of this basin, which is a measure of the number of electrons in the bonding region, can be calculated. nih.gov Theoretical studies on various N-B dative bonds show that the bonding basin is predominantly formed by the electron density from the nitrogen atom, which is consistent with the concept of the nitrogen lone pair being donated to the empty orbital of the boron atom. nih.gov

Applications of Acetonitrile;trifluoroborane in Organic Synthesis

Acetonitrile (B52724);trifluoroborane as a Lewis Acid Catalyst in Organic Transformations

Acetonitrile;trifluoroborane serves as a powerful Lewis acid, a role that is central to its application in organic chemistry. sigmaaldrich.com The complex acts as a convenient and stable source of boron trifluoride (BF₃), facilitating numerous reactions by activating substrates and stabilizing reactive intermediates. google.comaurechem.com Its catalytic activity is often superior to that of the more common boron trifluoride diethyl ether complex. google.com

The complex is widely employed as a catalyst in polymerization processes. heyigasglobal.com As a Lewis acid, it initiates the polymerization of unsaturated compounds, such as those leading to the formation of polyethers. The catalytic action of this compound is crucial in the plastics and materials industry for producing polymers with specific, desirable properties. google.com

Boron trifluoride and its complexes are effective catalysts for various isomerization and rearrangement reactions. A notable example is the Meinwald rearrangement, which involves the conversion of epoxides into carbonyl compounds like aldehydes or ketones. This reaction is synthetically valuable and is generally catalyzed by a Lewis acid such as BF₃ to facilitate the ring-opening and rearrangement steps. researchgate.net The this compound complex can serve as the BF₃ source for such transformations.

Table 1: Examples of BF₃-Catalyzed Rearrangement Reactions

Reaction NameSubstrateProductRole of BF₃ Catalyst
Meinwald RearrangementEpoxideAldehyde or KetoneActivates the epoxide for ring-opening

This compound is a recognized catalyst for acylation, alkylation, and esterification reactions. google.com These processes are fundamental in organic synthesis for creating carbon-carbon and carbon-oxygen bonds. By acting as a Lewis acid, the complex can activate electrophiles in acylation and alkylation reactions or facilitate the condensation of carboxylic acids and alcohols in esterification, enhancing reaction rates and yields.

The Mukaiyama aldol (B89426) addition is a cornerstone of carbon-carbon bond formation, reacting a silyl (B83357) enol ether with a carbonyl compound. The reaction is mediated by a Lewis acid, and boron trifluoride is a frequently used catalyst for this purpose. This compound provides the necessary BF₃ to activate the carbonyl electrophile, enabling the nucleophilic attack from the silyl enol ether. This reaction is extensively used in the synthesis of complex organic molecules, including natural products.

Table 2: Key Features of the Mukaiyama Aldol Addition

FeatureDescription
Reactants Silyl enol ether and an aldehyde or ketone.
Catalyst A Lewis acid, such as Boron Trifluoride from this compound.
Bond Formed Carbon-Carbon (C-C) bond.
Product β-hydroxy carbonyl compound (after workup).

This compound as a Reagent or Synthon in Organic Synthesis

Beyond its catalytic roles, this compound also functions as a key reagent and building block (synthon) in synthetic chemistry. heyigasglobal.com

While this compound is a fluorinated molecule, it does not typically act as a direct fluorinating agent to form new carbon-fluorine bonds. Instead, its primary utility in the context of fluorinated compounds is as a stable and effective Lewis acid catalyst that can be used in reactions involving fluorinated substrates or reagents. Furthermore, it serves as an important raw material and precursor for the synthesis of other boron-containing compounds, such as boron halides, boranes, and sodium borohydride. chemdad.comalfa-chemistry.com These derivative compounds can, in turn, be utilized in a broader range of synthetic applications, including those within the domain of fluorine chemistry.

Synthesis of Nitrogen-Containing Heterocyclic Compounds

This compound and related boron-containing compounds are instrumental in the synthesis of complex nitrogen-containing heterocyclic structures. These scaffolds are of particular interest due to their prevalence in biologically active molecules and materials science. nih.govekb.eg

The azaborine motif, where a C=C bond is replaced by a B–N bond, offers a method to create isosteres of traditional aromatic systems. nih.gov Specifically, 2,1-borazaronaphthalenes, a class of azaborines, can be synthesized through a condensation reaction between 2-aminostyrenes and potassium organotrifluoroborates. nih.gov The development of modified reaction conditions has expanded the scope of this synthesis to include a wider range of N-heterocyclic scaffolds, providing access to new chemical entities with potential biological relevance. nih.gov

In other approaches, the intermolecular heterocyclization of polyamines with reagents like tetrakis(dimethylamino)diborane has been shown to produce novel diboron-containing tetraazatricyclanes. mdpi.com These complex polyheterocyclic compounds are being explored for their potential as cytotoxic agents. mdpi.com Furthermore, acetonitrile itself can serve as a nitrogen source in electrochemical syntheses to produce nitrogen-containing heterocycles. rsc.orgmdpi.com The synthesis of N-Heterocycle-BF3 adducts has also been reported, creating species that are redox-active and have been characterized using various NMR techniques. chemrxiv.org

Table 1: Examples of N-Heterocyclic Synthesis Involving Boron Compounds

Product ClassSynthetic MethodKey ReagentsPotential Application
2,1-BorazaronaphthalenesCondensation Reaction2-Aminostyrenes, Potassium OrganotrifluoroboratesBioisosteres, Medicinal Chemistry
Diboron-containing TetraazatricyclanesIntermolecular HeterocyclizationPolyamines, Tetrakis(dimethylamino)diboraneCytotoxic Agents
N-Heterocycle-BF3 AdductsAdduct FormationN-Heterocycles, BF3Redox-Active Materials

Catalytic Activity in Specific Reaction Systems

The this compound complex is a highly active and versatile catalyst employed in numerous organic reactions. guidechem.comgoogle.com Its efficacy is often superior to other boron trifluoride complexes, such as boron trifluoride etherate. guidechem.comgoogle.com This enhanced catalytic activity leads to shorter reaction times and significantly improved product yields. google.comalfa-chemistry.com

Role in Cephalosporin (B10832234) Antibacterial Synthesis

The synthesis of cephalosporin antibiotics is a critical area where boron trifluoride complexes, particularly this compound, have demonstrated significant catalytic impact. guidechem.comgoogle.com Cephalosporins are a major class of β-lactam antibiotics used to treat a wide range of bacterial infections. nih.gov

Notable examples include:

Cefotiam Hydrochloride: A second-generation injectable antibiotic. guidechem.com

Cefoperazone: A third-generation cephalosporin effective against Pseudomonas aeruginosa. guidechem.com

The catalytic effect of the this compound complex is considered more effective than that of the boron trifluoride ether complex in these pharmaceutical applications. guidechem.comgoogle.com

Table 2: Impact of this compound in Cephalosporin Synthesis

FeatureDescriptionReference
Catalytic Activity Highly active catalyst for cephalosporin synthesis. guidechem.comalfa-chemistry.com
Reaction Time Significantly shortens the reaction duration. google.comalfa-chemistry.com
Product Yield Greatly improves the yield of the final antibiotic. guidechem.comgoogle.com
Comparative Efficacy Superior catalytic effect compared to boron trifluoride etherate. guidechem.com

Activation of Organic Molecules for Electrochemical Activity

The strong Lewis acid character of the boron trifluoride in the this compound complex makes it highly effective at activating organic molecules for various transformations, including electrochemical reactions. myskinrecipes.comjy-chemical.com By accepting an electron pair, the BF3 moiety can polarize or activate substrates, making them more susceptible to reaction. wikipedia.org

In the context of electrochemistry, acetonitrile is a commonly used solvent due to its polarity and ability to support electrolytes. mdpi.com It can also participate directly in reactions, serving as a source of carbon or nitrogen atoms. rsc.org The activation of molecules is a crucial first step in electrosynthesis, where an electron transfer initiates the conversion of a substrate into a reactive intermediate. nih.gov

Boron trifluoride and its derivatives play a role in enhancing the performance and stability of electrolyte systems, such as those in lithium-ion batteries. heyigasglobal.com In organic electrosynthesis, the activation of substrates is key. For instance, the electrochemical oxidation of trifluoroborate anions has been studied in acetonitrile. researchgate.net The lability of ligands in boron complexes, including acetonitrile and water, has been investigated, showing that the dissociation of these ligands is a key aspect of their reactivity. acs.org This activation facilitates a range of synthetic applications, from creating nitrogen-containing heterocycles to the hydrodimerization of acetonitrile itself to form adiponitrile, a precursor to nylon. rsc.orgnih.gov

Mechanistic Investigations of Acetonitrile;trifluoroborane Reactivity

Mechanisms of Adduct Formation and Dissociation

The formation of the acetonitrile (B52724);trifluoroborane adduct is a classic example of a Lewis acid-base interaction. The electron-deficient boron atom in BF₃ acts as an electrophile (Lewis acid), accepting a pair of electrons from the lone pair on the nitrogen atom of acetonitrile (Lewis base). This coordination results in the formation of a dative covalent bond between boron and nitrogen.

The reaction can be represented as: BF₃ + :N≡C-CH₃ ⇌ F₃B-N≡C-CH₃

The stability and thermodynamics of this adduct formation have been the subject of both experimental and computational studies. The enthalpy of adduct formation is a key measure of the Lewis basicity of acetonitrile towards the reference acid BF₃. Computational studies, utilizing methods such as the G4 level of theory, have been employed to calculate the gas-phase and solution-phase enthalpies of formation for various Lewis base adducts with BF₃. These theoretical approaches provide valuable insights that complement experimental data, which can sometimes be affected by decomposition or measurement uncertainties. researchgate.netnih.gov

The dissociation of the adduct is a reversible process, and the lability of the ligands is a critical factor in its reactivity, particularly in catalytic applications. Dynamic NMR spectroscopic studies on related borane (B79455) adducts, such as those with tris(perfluorophenyl)borane, indicate that ligands like acetonitrile are labile. researchgate.net For instance, in comparative studies, the dissociation of a water ligand was found to be significantly more facile than that of an acetonitrile ligand, with the rate constant for water dissociation being approximately 200 times greater at 300 K. researchgate.net This highlights the relative strength of the B-N bond in the acetonitrile adduct, which is stable enough to be isolated but labile enough to participate in subsequent reactions.

Table 1: Thermodynamic and Bond Characteristics of BF₃ Adducts

ParameterDescriptionSignificance
Enthalpy of Formation (ΔH)The heat released or absorbed during the formation of the adduct from its constituent Lewis acid and base. researchgate.netnih.govMeasures the strength of the Lewis acid-base interaction. A more negative value indicates a more stable adduct.
Gibbs Free Energy of Dissociation (ΔG)The energy associated with the dissociation of the adduct in a specific medium. It determines the position of the equilibrium. researchgate.netIndicates the spontaneity of adduct dissociation. Higher values suggest a more stable, less labile adduct.
Ligand LabilityThe ease with which the acetonitrile ligand can be displaced from the boron center. researchgate.netCrucial for catalytic activity, as the Lewis acid must be freed to activate other substrates.

Catalytic Reaction Mechanisms Involving Acetonitrile;trifluoroborane

This compound is an effective catalyst for various organic reactions, most notably the Ritter reaction and related amidation processes. iau.irwikipedia.orgorganic-chemistry.org The Ritter reaction transforms substrates capable of forming stable carbocations, such as tertiary alcohols or alkenes, into N-alkyl amides using a nitrile as the nitrogen source. wikipedia.orgorganic-chemistry.org The BF₃ component of the adduct functions as the Lewis acid catalyst.

The general mechanism proceeds through the following key steps:

Carbocation Formation: The Lewis acid BF₃ activates the substrate. For an alcohol, it coordinates to the hydroxyl group, facilitating its departure as a leaving group to generate a stable carbocation.

Nucleophilic Attack by Nitrile: The nitrogen atom of acetonitrile attacks the electrophilic carbocation. This step forms a stable nitrilium ion intermediate.

Hydrolysis: The reaction mixture is typically worked up with water. The nitrilium ion is hydrolyzed, first forming an imidic acid tautomer, which then rearranges to the final, stable amide product.

A modified Ritter reaction using tert-butyl acetate (B1210297) instead of an alcohol also benefits from catalysis by boron trifluoride etherate (a common source of BF₃). iau.ir The mechanism is believed to be initiated by the Lewis acidity of BF₃, which coordinates to the oxygen atoms of the ester, promoting C-O bond cleavage to generate the tert-butyl cation, which is then trapped by the nitrile. iau.ir

Table 2: Mechanistic Steps of the BF₃-Catalyzed Ritter Reaction

StepReactantsIntermediate/ProductRole of this compound
1. Substrate ActivationAlcohol/Alkene + BF₃Carbocation + [HO-BF₃]⁻The BF₃ component acts as a Lewis acid to generate the carbocation.
2. Nucleophilic AdditionCarbocation + AcetonitrileNitrilium IonAcetonitrile acts as the nucleophile and nitrogen source.
3. HydrolysisNitrilium Ion + H₂ON-alkyl AmideThe catalyst is regenerated, and the final product is formed.

Influence of Solvent on Reaction Mechanisms

The choice of solvent can profoundly impact the mechanism, rate, and outcome of reactions involving this compound. Solvation affects not only the stability of the adduct itself but also the energies of reactants, intermediates, and transition states in a catalytic cycle. nih.govchemrxiv.org

Computational studies have highlighted the importance of distinguishing between bulk solvent effects, often modeled with a continuous dielectric model, and specific solute-solvent interactions. nih.gov In solvents like dichloromethane (B109758) (DCM), specific interactions such as hydrogen bonding play a crucial role. DCM can act as a hydrogen-bond donor, forming H-bonds with the fluorine atoms of the BF₃ adduct. researchgate.netnih.gov This specific solvation influences the measured enthalpy of adduct formation and can stabilize the adduct in solution. researchgate.netnih.gov

The influence of the solvent is also critical during catalytic reactions. For the Ritter reaction, the mechanism involves charged intermediates, namely the carbocation and the nitrilium ion. The stability of these intermediates is highly dependent on the solvent's properties.

Polarity and Dielectric Constant: Polar solvents can stabilize the charged carbocation and nitrilium ion intermediates, potentially lowering the activation energy for their formation and accelerating the reaction rate. chemrxiv.org

Coordinating Ability: Solvents can compete with the substrate or the nitrile for coordination to the BF₃ Lewis acid. A strongly coordinating solvent might inhibit catalysis by forming a stable complex with BF₃, reducing its availability to activate the substrate.

Specific Solvation: As seen with DCM, solvents can form specific hydrogen bonds or other non-covalent interactions that stabilize or destabilize key species in the reaction pathway. nih.gov

Table 3: Summary of Solvent Effects on Reaction Mechanisms

Solvent PropertyEffect on MechanismExample/Consequence
High Dielectric ConstantStabilizes charged intermediates (e.g., carbocations, nitrilium ions). chemrxiv.orgCan increase the rate of reactions proceeding through ionic pathways, such as the Ritter reaction.
High Donor Number (Coordinating Solvents)Competes with the Lewis base (acetonitrile) for coordination to the Lewis acid (BF₃).May inhibit catalysis by sequestering the active catalyst.
Hydrogen-Bonding CapacitySpecific solvation of the F₃B-N≡C-CH₃ adduct or reaction intermediates. researchgate.netnih.govCan alter the effective Lewis acidity of the catalyst and the stability of the adduct in solution. nih.gov

Kinetics of this compound-Mediated Reactions

While detailed kinetic data for many BF₃-acetonitrile catalyzed reactions are not extensively reported, the principles of chemical kinetics allow for a qualitative understanding. The rate of the Ritter reaction, for example, is influenced by:

The stability of the carbocation: Substrates that form more stable carbocations (e.g., tertiary or benzylic alcohols) will typically react faster.

The concentration of the catalyst: Higher concentrations of active BF₃ will lead to a faster rate of carbocation formation.

The nucleophilicity of the nitrile: While acetonitrile is a moderate nucleophile, its high concentration when used as a solvent can drive the reaction forward.

Dynamic NMR studies on analogous systems provide insight into the kinetics of ligand exchange. For the (C₆F₅)₃B(NCMe) adduct, the dissociation of the acetonitrile ligand is a measurable process, and its rate constant is significantly lower than that for a more labile ligand like water, indicating a relatively strong boron-nitrile bond. researchgate.net This suggests that the dissociation of the this compound adduct to free BF₃ might be a key kinetic factor in catalytic processes where the Lewis acid must first be liberated to interact with the substrate.

Table 4: Kinetic Parameters for Ligand Dissociation in an Analogous Borane System: (C₆F₅)₃B(L)

Ligand (L)System StudiedKinetic ObservationImplication for this compound
Acetonitrile (MeCN)(C₆F₅)₃B(NCMe)Ligand dissociation is observable but slower compared to H₂O. researchgate.netThe B-N bond is relatively strong, and adduct dissociation may be a kinetically significant step in catalysis.
Water (H₂O)(C₆F₅)₃B(OH₂)Rate constant for dissociation is ~200 times greater than for MeCN at 300 K. researchgate.netHighlights the comparative stability of the acetonitrile adduct.

Interactions and Reactivity in Complex Systems

Solvation Dynamics of Acetonitrile (B52724);trifluoroborane

The solvation dynamics of the acetonitrile;trifluoroborane complex are critical to understanding its stability and reactivity in solution. The interaction between the solvent and the adduct can significantly influence the thermodynamics of its formation. researchgate.net Studies have shown that the enthalpy of boron trifluoride (BF₃) adduct formation is markedly affected by the solvent environment. researchgate.netnih.gov

The solvent effect is sizeable when comparing gas-phase enthalpies of adduct formation with those measured in solution. nih.gov This difference highlights that the solvent is not merely an inert medium but an active participant in the energetic landscape of the Lewis acid-base interaction. The specific solvation of both the base and the adduct by solvent molecules that can act as hydrogen-bond donors is a crucial factor influencing experimentally determined Lewis basicity scales. nih.govpreprints.org

Adduct Formation with Diverse Organic Bases

Boron trifluoride is a potent Lewis acid that forms adducts with a wide range of organic Lewis bases. The strength of this interaction, often quantified by the enthalpy of adduct formation (-ΔH), provides a measure of the Lewis basicity of the organic base. Acetonitrile forms a stable adduct with BF₃, but its basicity can be compared with other common organic bases. researchgate.netnih.gov

Experimental and computational studies have been conducted, particularly in dichloromethane (B109758) (DCM) solution, to establish a reliable scale of Lewis basicity. nih.gov The enthalpy of adduct formation is significantly influenced by the solvent, and values measured in solution can differ substantially from those determined in the gas phase. researchgate.netnih.gov This discrepancy is largely attributed to the specific solvation effects discussed previously.

Below is a data table comparing the experimental and calculated enthalpies of BF₃ adduct formation with acetonitrile and other representative organic bases. The data illustrates the relative Lewis basicity and the impact of the solvent.

Lewis BaseCalculated Gas-Phase Enthalpy (-ΔH in kJ mol⁻¹)Calculated Enthalpy in DCM (-ΔH in kJ mol⁻¹) (SSM)Experimental Enthalpy in DCM (-ΔH in kJ mol⁻¹)
Acetonitrile32.360.760.4 ± 0.5
Pyridine (B92270)100.4126.3128.1 ± 0.5
Trimethylamine (B31210)126.4145.7139.5 ± 1.8

Data sourced from ResearchGate. researchgate.net

Electrochemical Properties of this compound Adducts in Non-Aqueous Media

Acetonitrile is a versatile and common solvent in electrochemical studies due to its polar aprotic nature. rsc.orgnih.gov When complexed with BF₃, the resulting adduct can exhibit unique electrochemical behavior, particularly in non-aqueous electrolytes. The presence of the strong Lewis acid BF₃ can significantly alter the redox properties of other molecules in solution.

For example, studies on N-heterocyclic compounds like quinoxaline (B1680401) in propylene (B89431) carbonate have shown that the formation of a BF₃ adduct enhances its electrochemical activity. chemrxiv.org However, these adducts are highly sensitive to the presence of water. Traces of water in the non-aqueous medium can lead to the decomposition of the BF₃ adduct, forming species like HBF₄ and HF, which in turn alters the electrochemical environment. chemrxiv.org The reduction peaks observed in cyclic voltammetry for a quinoxaline-BF₃ adduct were found to disappear after exposure to air, rendering the adduct inactive to redox processes. chemrxiv.org

This reactivity highlights the necessity of maintaining strictly anhydrous conditions when studying the electrochemistry of BF₃ adducts. chemrxiv.org The BF₃ moiety, by withdrawing electron density, can make the partner molecule more susceptible to reduction. This principle can be applied to the this compound complex, where the complexation could influence the electrochemical window of acetonitrile or its participation in redox reactions, although specific studies on the adduct itself are limited. The primary role observed in broader contexts is the influence of BF₃ on other redox-active species within an acetonitrile solution.

Role of Acetonitrile as a Solvent in BF₃-Catalyzed Reactions

The this compound complex is not just a subject of fundamental study but also a practical reagent in chemical synthesis. It is commercially available as a solution and serves as a convenient and safer alternative to handling gaseous boron trifluoride. sigmaaldrich.com In this form, it is used as a Lewis acid catalyst for a variety of organic reactions. sigmaaldrich.com

In BF₃-catalyzed reactions, acetonitrile can play a dual role. Firstly, it acts as the carrier and stabilizing ligand for the BF₃, moderating its reactivity. The complex can dissociate to provide a controlled concentration of "free" BF₃ to activate substrates in a reaction mixture. Secondly, acetonitrile itself often serves as the solvent for the reaction. Its polar aprotic nature makes it suitable for a wide range of organic transformations, and its ability to dissolve many organic compounds and the catalyst complex is advantageous.

The use of the this compound complex is prevalent in reactions such as Friedel-Crafts acylations and alkylations, polymerization reactions, and other acid-catalyzed transformations. The complex provides the necessary Lewis acidity to promote these reactions under controlled conditions. The choice of acetonitrile as the complexing agent and solvent is strategic, balancing the need for a potent Lewis acid with the practical requirements of a manageable and effective catalytic system.

Advanced Research Directions and Future Perspectives

Development of Novel Synthetic Applications

The utility of Acetonitrile (B52724);trifluoroborane as a Lewis acid catalyst is well-documented in reactions such as alkylation, acylation, and polymerization. chemimpex.com Future research is focused on expanding its synthetic repertoire to address more complex and challenging chemical transformations.

A significant area of development lies in its application for the synthesis of complex, high-value molecules like pharmaceuticals and agrochemicals. chemimpex.comheyigasglobal.com For instance, its role as a highly active catalyst in the synthesis of cephalosporin (B10832234) antibacterial drugs has been shown to shorten reaction times and significantly improve product yields. guidechem.comgoogle.comgoogle.com Researchers are actively exploring its use in asymmetric catalysis, aiming to develop new stereoselective methodologies for the synthesis of chiral molecules, which are crucial components of many modern drugs.

The development of novel multicomponent reactions (MCRs) catalyzed by Acetonitrile;trifluoroborane represents another promising avenue. MCRs allow for the construction of complex molecular architectures in a single step from three or more starting materials, offering significant advantages in terms of efficiency and sustainability. The catalytic prowess of this compound could be harnessed to design and discover new MCRs, providing rapid access to diverse libraries of organic compounds. researchgate.net

Furthermore, its application in the preparation of various boron-containing compounds is an area of growing interest. chemimpex.com These compounds have unique properties and find applications in materials science and as synthetic intermediates. Future work will likely focus on developing selective and efficient methods for introducing boron into organic molecules using this compound as a key reagent or catalyst.

Exploration of New Catalytic Cycles

While this compound is a known catalyst, a deeper understanding of its behavior in catalytic cycles is essential for designing more efficient and selective processes. Future research will concentrate on elucidating the mechanisms of known reactions and exploring entirely new catalytic cycles.

Investigating the role of the acetonitrile ligand in modulating the Lewis acidity and reactivity of the boron center is a key research objective. This understanding could lead to the design of "tunable" Lewis acid systems where the ligand can be modified to optimize performance for a specific reaction.

Researchers are also exploring the potential for this compound to participate in cooperative catalysis, where it works in concert with another catalyst (e.g., a transition metal complex or an organocatalyst) to achieve transformations that are not possible with either catalyst alone. This synergistic approach could unlock novel reactivity and provide solutions to long-standing synthetic challenges. A related area of interest is the potential for shifting reaction mechanisms, for example from an S_N1 to an S_N2 pathway in glycosylation reactions, which could be influenced by additives or modifications to the catalytic system. acs.org

The table below summarizes potential areas for the exploration of new catalytic cycles involving this compound.

Research AreaObjectivePotential Impact
Mechanistic Elucidation To gain a detailed understanding of how the catalyst functions in known reactions.Development of more efficient and selective synthetic methods.
Ligand Modification To tune the electronic and steric properties of the catalyst for specific applications.Creation of customized catalysts for challenging transformations.
Cooperative Catalysis To combine this compound with other catalysts for synergistic effects.Access to novel reactivity and unprecedented chemical transformations.
Novel Reaction Discovery To identify and develop new chemical reactions catalyzed by this compound.Expansion of the synthetic chemist's toolbox for molecule construction.

High-Throughput Screening and Combinatorial Approaches

The fields of drug discovery and materials science increasingly rely on high-throughput screening (HTS) and combinatorial chemistry to accelerate the identification of new lead compounds and materials. nih.govnast.phnih.gov this compound, with its broad utility as a catalyst, is an ideal candidate for integration into these modern discovery workflows.

Combinatorial chemistry involves the rapid synthesis of large "libraries" of structurally related compounds. nih.govnast.ph The efficiency of this compound in promoting various bond-forming reactions could be leveraged to facilitate the parallel synthesis of these libraries. wikipedia.org By combining different starting materials in the presence of the catalyst, vast numbers of new molecules can be generated and subsequently screened for desired biological or material properties.

Automated synthesis platforms are revolutionizing chemical research by enabling reactions to be performed with high precision and throughput. chemrxiv.orgsigmaaldrich.com Integrating this compound into these automated systems would allow for the rapid optimization of reaction conditions (e.g., temperature, solvent, catalyst loading) and the exploration of a wider range of substrates. wikipedia.orgsynplechem.com This approach can significantly reduce the time and resources required to develop new synthetic methods.

Future research will focus on developing robust and reliable protocols for using this compound in HTS and combinatorial synthesis campaigns. This includes ensuring its compatibility with the various solvents, reagents, and analytical techniques commonly employed in these high-throughput formats.

Theoretical Modeling for Predictive Chemistry

Computational chemistry and theoretical modeling have become indispensable tools for understanding and predicting chemical reactivity. nih.govresearchgate.net Applying these methods to this compound can provide valuable insights into its structure, bonding, and catalytic mechanisms, thereby guiding future experimental work.

Quantum mechanical calculations, such as Density Functional Theory (DFT), can be used to model the transition states of reactions catalyzed by this compound. nih.gov This allows researchers to understand the factors that control the rate and selectivity of a reaction and to predict how changes to the substrate or catalyst will affect the outcome. For example, computational studies have been used to investigate BF₃-catalyzed Diels-Alder reactions, providing insights into the role of the Lewis acid. nih.gov

Theoretical models can also be used to predict the physical and chemical properties of this compound and its complexes. acs.orgmdpi.com This includes its Lewis acidity, binding energies with different substrates, and its behavior in different solvent environments. nih.govresearchgate.net Such predictions can help in the rational design of new experiments and in the selection of optimal conditions for a given transformation.

The synergy between theoretical modeling and experimental work is crucial for advancing the field. Computational predictions can generate new hypotheses that can be tested in the laboratory, while experimental results can be used to validate and refine the theoretical models. This iterative process is expected to lead to a deeper understanding of the chemistry of this compound and to the discovery of new and innovative applications.

Emerging Applications in Materials Science and Energy Storage

Beyond its traditional role in organic synthesis, this compound is finding new and exciting applications in the fields of materials science and energy storage. chemimpex.comheyigasglobal.com Its unique properties make it a valuable component in the development of advanced materials and next-generation energy technologies.

In materials science, this compound is used as a catalyst for polymerization reactions, enabling the synthesis of polymers with tailored properties. chemimpex.com It is also a precursor for the preparation of boron-containing materials, which exhibit a range of interesting electronic, optical, and mechanical properties. chemimpex.com Future research in this area will focus on using this compound to create novel polymers and materials for applications in electronics, aerospace, and medicine.

A particularly promising area is its use in energy storage devices, specifically in lithium-ion batteries. Boron trifluoride and its derivatives, including the acetonitrile complex, are being investigated as electrolyte additives to improve battery performance. heyigasglobal.com These additives can help to form a stable protective layer on the electrode surfaces, preventing the degradation of the electrolyte and extending the cycle life of the battery. heyigasglobal.com Research on superconcentrated acetonitrile-based electrolytes has shown promise for enhancing the reductive stability, which is crucial for applications like fast-charging batteries. researchgate.netfz-juelich.de

The table below highlights key research findings in the application of this compound in energy storage.

Application AreaResearch FindingReference
Electrolyte Additive Boron trifluoride enhances the stability and performance of lithium-ion batteries by forming a protective film on the anode. heyigasglobal.com
High Ionic Conductivity Acetonitrile-based electrolytes offer higher conductivity and lower viscosity compared to conventional carbonate-based electrolytes. fz-juelich.de
Enhanced Stability Superconcentrated acetonitrile solutions show enhanced reductive stability, a critical factor for battery applications. researchgate.net
Advanced Formulations Boron trifluoride complexes are being explored for advanced electrolyte formulations in lithium battery systems. heyigasglobal.com

As research continues, it is anticipated that this compound will play an increasingly important role in the development of high-performance batteries and other energy storage technologies.

Q & A

Q. What is a robust methodology for synthesizing acetonitrile-trifluoroborane complexes?

The synthesis involves deprotonating a 3,4-dihydro-2H-pyrrolium salt (e.g., 1a ) with sodium hexamethyldisilazide (NaHMDS) in tetrahydrofuran (THF) at −78°C to generate a free carbene intermediate (2a ). Boron trifluoride etherate (BF₃•Et₂O) is then added, and the mixture is stirred overnight. Purification via silica gel filtration yields the complex (e.g., 61–64% yield). This method ensures precise coordination of BF₃ to the carbene center, confirmed by ¹³C NMR and X-ray crystallography .

Q. What safety protocols are critical when handling acetonitrile-trifluoroborane complexes?

Key safety measures include:

  • Using corrosion-resistant gloves (e.g., nitrile) and eye protection due to the compound’s reactivity with moisture.
  • Working in a fume hood to avoid inhalation of toxic vapors.
  • Storing the complex in airtight containers under inert gas to prevent decomposition. Safety data sheets (SDS) emphasize avoiding contact with water, which can release hazardous HF gas .

Q. Which spectroscopic techniques are most effective for characterizing acetonitrile-trifluoroborane complexes?

¹H-NMR in solvents like acetone or acetonitrile provides insights into structural features and hydrogen bonding. For example, solvent polarity affects chemical shifts: in acetone-d₆, sharp peaks indicate reduced solvent-complex interactions, while chloroform may broaden signals due to weaker solvation. Complementary ¹⁹F-NMR can track BF₃ coordination stability .

Advanced Research Questions

Q. How can factorial design optimize chromatographic methods for analyzing acetonitrile-trifluoroborane in complex matrices?

A two-level full factorial design evaluates factors like mobile phase composition (e.g., acetonitrile/water ratios) and column temperature . For instance, adjusting the acetonitrile content from 10% to 90% in a trifluoroacetic acid-modified mobile phase improves peak resolution in HPLC. Central composite designs further refine retention times and sensitivity, validated via Student’s t-test (α = 0.05) .

Q. How do solvent effects influence NMR spectral interpretation of acetonitrile-trifluoroborane complexes?

Solvent polarity and hydrogen-bonding capacity significantly alter ¹H-NMR spectra:

SolventObserved Effect on Shifts
AcetoneSharp, well-resolved peaks
ChloroformBroadened signals
TetrachloroethaneIntermediate resolution
These variations arise from differences in solvation energy and dielectric constants. Researchers should cross-validate spectra in multiple solvents to confirm assignments .

Q. What strategies resolve contradictions in thermal stability data across studies?

Discrepancies in thermal decomposition temperatures (e.g., 120–150°C) may stem from:

  • Moisture content : Trace water accelerates hydrolysis.
  • Analytical methods : Thermogravimetric analysis (TGA) under inert gas vs. ambient air. Mitigation involves standardizing sample preparation (e.g., rigorous drying) and reporting experimental conditions (heating rate, atmosphere) .

Q. What methodologies enable the study of acetonitrile-trifluoroborane in organometallic synthesis?

The complex serves as a precursor for cyclic (alkyl)(amino)carbene (CAAC)-BF₃ compounds. Key steps include:

  • Carbene stabilization : Deprotonation of iminium salts to generate free carbenes.
  • Borane coordination : BF₃ binds to the carbene’s electrophilic carbon, confirmed by a ¹³C NMR shift near −312 ppm. Applications in catalysis require X-ray crystallography to verify structural integrity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.